Methyl octadec-6-en-2-ynoate
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Overview
Description
Methyl octadec-6-en-2-ynoate is an organic compound belonging to the class of acetylenic fatty acid esters It is characterized by the presence of a triple bond and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-6-en-2-ynoate can be synthesized through the reaction of acetylenic derivatives with mercuric acetate in methanol, followed by treatment with acid to remove the mercury groups . This method ensures the formation of the desired ester with high purity.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic route. The process is optimized to ensure high yield and purity, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-6-en-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: Reaction with selenium dioxide and tert-butyl hydroperoxide to form hydroxy and keto derivatives.
Reduction: Hydrogenation of the triple bond to form saturated derivatives.
Substitution: Reaction with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Hydroxy and keto derivatives.
Reduction: Saturated esters.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Methyl octadec-6-en-2-ynoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl octadec-6-en-2-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Methyl octadec-6-en-2-ynoate can be compared with other acetylenic fatty acid esters, such as:
Methyl octadec-9-ynoate: Similar in structure but differs in the position of the triple bond.
Methyl octadec-6,9-dien-12-ynoate: Contains additional double bonds, leading to different chemical properties.
Properties
CAS No. |
62203-91-2 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-6-en-2-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-16H2,1-2H3 |
InChI Key |
ZYWHHDROWXLMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCCC#CC(=O)OC |
Origin of Product |
United States |
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